3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride
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Overview
Description
3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride is a specialized chemical compound characterized by its unique bicyclic structure and the presence of a sulfonyl chloride functional group. This compound is part of a class of fluorinated organic compounds, which are known for their stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves multiple steps, starting with the formation of the bicyclic core structure. This can be achieved through a series of reactions including cyclization and fluorination processes. The sulfonyl chloride group is then introduced using appropriate reagents such as thionyl chloride (SOCl₂) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl chloride group can be further oxidized to produce sulfonic acids.
Reduction: Reduction reactions can be performed to convert the sulfonyl chloride group to sulfides or sulfoxides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Sulfides/Sulfoxides: Resulting from reduction reactions.
Nucleophilic Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride exerts its effects depends on the specific application. In organic synthesis, it may act as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it may interact with specific molecular targets, potentially influencing biological pathways.
Comparison with Similar Compounds
3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one: Another fluorinated compound with a different core structure.
3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentan-1-amine: Similar bicyclic structure but with an amine group instead of sulfonyl chloride.
Uniqueness: 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride is unique due to its combination of a highly fluorinated ethyl group and a bicyclic structure, which imparts exceptional stability and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF5O2S/c8-16(14,15)5-1-4(2-5,3-5)6(9,10)7(11,12)13/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRPFCLZGUOAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)S(=O)(=O)Cl)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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